Azido-PEG4-TFP ester
Overview
Description
Scientific Research Applications
Azido-PEG4-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
Target of Action
Azido-PEG4-TFP ester is a crosslinking compound . Its primary targets are proteins or antibodies . The compound is designed to conjugate two different proteins or an antibody with a payload .
Mode of Action
The compound interacts with its targets through copper-catalyzed “click” chemistry . The azide group in the compound reacts with terminal alkynes or strained alkynes . The TFP ester group in the compound reacts with a primary amine .
Biochemical Pathways
The compound is involved in the ubiquitin-proteasome system within cells . This system is crucial for selective protein degradation . By joining two essential ligands, the compound forms PROTAC molecules , which are used to degrade specific proteins within cells .
Pharmacokinetics
The compound’s peg-based structure suggests it may have good water solubility and cell membrane permeability , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of covalent bonds between two different proteins or an antibody with a payload . This leads to the selective degradation of specific proteins within cells .
Action Environment
Given that the compound is used in copper-catalyzed “click” chemistry , the presence of copper ions in the environment would be necessary for its action. Other environmental factors such as pH, temperature, and the presence of other reactants could also influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Azido-PEG4-TFP ester plays a significant role in biochemical reactions. It can be used to conjugate two different proteins or an antibody with a payload by using copper-catalyzed “click” chemistry with the azide to react with terminal alkynes or strained alkynes and by reaction of the TFP ester with a primary amine .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to react with terminal alkynes or strained alkynes and by reaction of the TFP ester with a primary amine . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-TFP ester is synthesized through a series of chemical reactions involving the introduction of azido and tetrafluorophenyl (TFP) ester groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with azido groups using azidoethanol and appropriate catalysts.
Esterification: The azido-PEG intermediate is then reacted with tetrafluorophenyl chloroformate to form the TFP ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. The product is then purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-TFP ester undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with terminal alkynes or strained alkynes in the presence of copper(I) catalysts to form triazoles.
Substitution Reactions: The TFP ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, terminal alkynes, and appropriate solvents (e.g., dimethyl sulfoxide).
Substitution Reactions: Primary amines, mild bases (e.g., triethylamine), and organic solvents (e.g., dichloromethane).
Major Products
Click Chemistry: Triazole-linked conjugates.
Substitution Reactions: Amide-linked conjugates.
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-NHS ester: Similar structure but contains an N-hydroxysuccinimidyl (NHS) ester group instead of TFP ester.
Azido-PEG8-TFP ester: Longer PEG chain with similar functional groups.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Contains a dibenzocyclooctyne group for strain-promoted click chemistry
Uniqueness
Azido-PEG4-TFP ester is unique due to its combination of azido and TFP ester groups, providing high reactivity and versatility in bioconjugation and click chemistry applications. Its PEG spacer enhances solubility and reduces steric hindrance, making it suitable for various scientific and industrial applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVABWOMXXXMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F4N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115732 | |
Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807505-33-4 | |
Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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